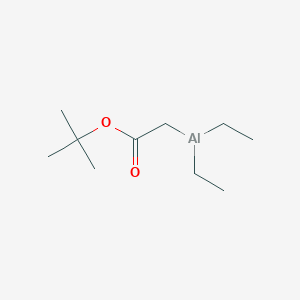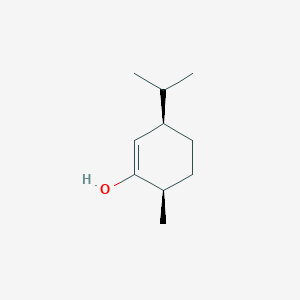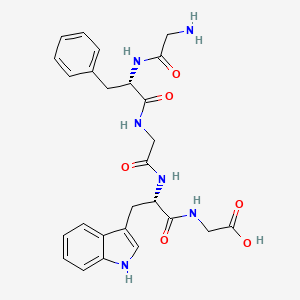
tert-Butyl (diethylalumanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (diethylalumanyl)acetate: is an organoaluminum compound that features a tert-butyl group, diethylaluminum moiety, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (diethylalumanyl)acetate typically involves the reaction of tert-butyl acetate with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum species from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of reactive aluminum compounds and the use of specialized equipment to maintain an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (diethylalumanyl)acetate can undergo oxidation reactions, where the aluminum center is oxidized to form aluminum oxide or other aluminum-containing species.
Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: It can participate in substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Typical reducing conditions involve the use of hydrogen gas or hydride donors.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aluminum oxide or other aluminum-containing species.
Reduction: Reduced organic compounds with the aluminum center remaining intact.
Substitution: Substituted organoaluminum compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (diethylalumanyl)acetate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is utilized in the production of polymers and other materials. It serves as a catalyst in polymerization reactions and other chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (diethylalumanyl)acetate involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The tert-butyl and acetate groups influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Diethylaluminum chloride: Another organoaluminum compound with similar reactivity but lacking the acetate group.
Triethylaluminum: A related compound with three ethyl groups attached to the aluminum center.
Aluminum isopropoxide: An organoaluminum compound used in similar applications but with different reactivity due to the isopropoxide groups.
Uniqueness: tert-Butyl (diethylalumanyl)acetate is unique due to the presence of the tert-butyl and acetate groups, which provide distinct steric and electronic properties. These groups influence the compound’s reactivity and selectivity, making it suitable for specific applications in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
59211-98-2 |
|---|---|
Molekularformel |
C10H21AlO2 |
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
tert-butyl 2-diethylalumanylacetate |
InChI |
InChI=1S/C6H11O2.2C2H5.Al/c1-5(7)8-6(2,3)4;2*1-2;/h1H2,2-4H3;2*1H2,2H3; |
InChI-Schlüssel |
YEGNGQOGDQWAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al](CC)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)



![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)




![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
